2-(4-bromophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Description
2-(4-Bromophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a brominated acetamide derivative featuring a 4-phenylthiazole moiety. Its structure comprises a central acetamide group bridging a 4-bromophenyl ring and a 4-phenyl-substituted 1,3-thiazol-2-ylamine. This compound belongs to a class of molecules studied for their diverse pharmacological activities, including modulation of formyl peptide receptors (FPRs) and enzyme inhibition . Key structural features include:
- Acetamide core: Critical for hydrogen bonding and interactions with biological targets.
- 4-Bromophenyl group: Enhances lipophilicity and influences electronic properties.
- 4-Phenyl-1,3-thiazol-2-yl group: Contributes to π-π stacking and receptor binding.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c18-14-8-6-12(7-9-14)10-16(21)20-17-19-15(11-22-17)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSUUOJIXHETBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under basic conditions.
Acylation Reaction: The thiazole derivative is then acylated with 2-(4-bromophenyl)acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Several analogs with modifications to the acetamide, aryl, or thiazole components have been synthesized and characterized:
Physicochemical Properties
- Melting Points: Triazinoquinazoline derivatives show high thermal stability (e.g., 274–280°C), likely due to extended conjugation .
- Spectral Data : IR and NMR spectra confirm acetamide C=O stretching (~1650 cm⁻¹) and thiazole proton resonances (δ 7.2–8.1 ppm) across analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
